molecular formula C16H12BrN B6156633 8-bromo-5H,6H,11H-benzo[a]carbazole CAS No. 50823-80-8

8-bromo-5H,6H,11H-benzo[a]carbazole

Cat. No.: B6156633
CAS No.: 50823-80-8
M. Wt: 298.2
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Description

8-bromo-5H,6H,11H-benzo[a]carbazole is a chemical compound with the molecular formula C16H10BrN. It is a derivative of benzo[a]carbazole, where a bromine atom is substituted at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole typically involves the bromination of benzo[a]carbazole. One common method is the electrophilic aromatic substitution reaction, where benzo[a]carbazole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining safety and efficiency. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

8-bromo-5H,6H,11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized benzo[a]carbazole derivatives .

Scientific Research Applications

8-bromo-5H,6H,11H-benzo[a]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-5H,6H,11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. Studies have shown that it can bind to DNA and proteins, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-5H,6H,11H-benzo[a]carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its analogs. The bromine atom can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

50823-80-8

Molecular Formula

C16H12BrN

Molecular Weight

298.2

Purity

95

Origin of Product

United States

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